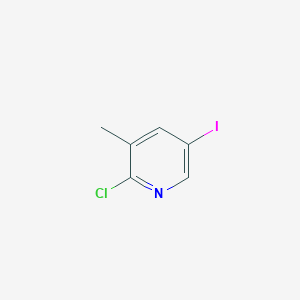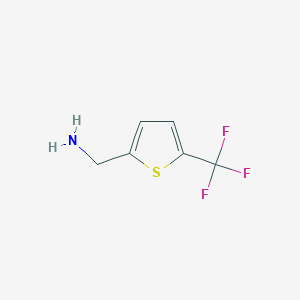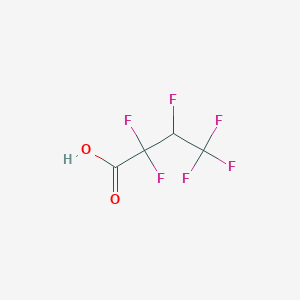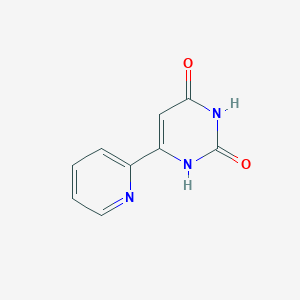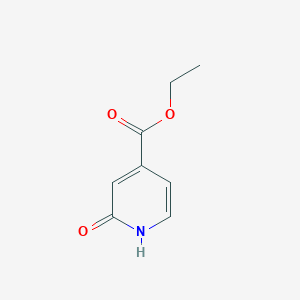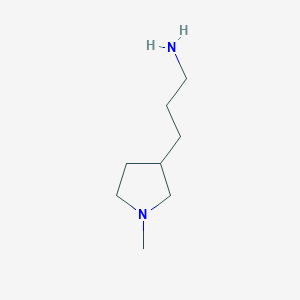
3-(1-Methylpyrrolidin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrrolidin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-3-yl)propan-1-amine typically involves the reaction of 1-methylpyrrolidine with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-chloropropylamine displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-(1-Methylpyrrolidin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-3-yl)propan-1-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)pyrrolidine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-Phenylpropylamine
Uniqueness
3-(1-Methylpyrrolidin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group on the pyrrolidine ring and the propylamine side chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10-6-4-8(7-10)3-2-5-9/h8H,2-7,9H2,1H3 |
InChI Key |
RLIPJKXTTARVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



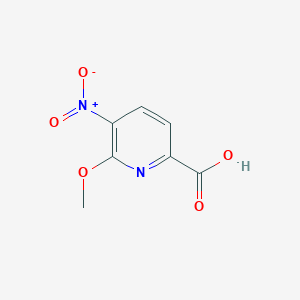
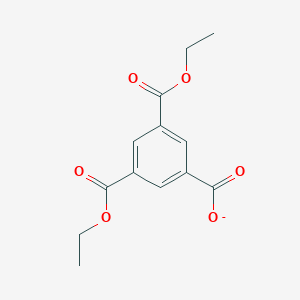
![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)
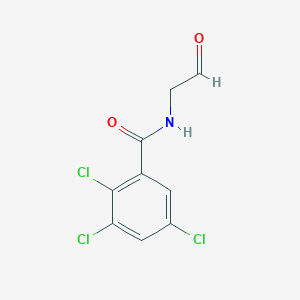
![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)
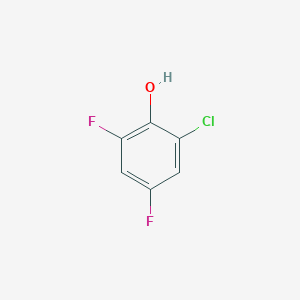

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)
